molecular formula C7H5BrN2O B15055722 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile

2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile

Cat. No.: B15055722
M. Wt: 213.03 g/mol
InChI Key: RYWZANHROAZQCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile typically involves the reaction of 2-bromopyridine with acetonitrile. The process begins with the reaction of 2-bromopyridine with a suitable base, such as sodium hydroxide, in an organic solvent like acetonitrile. This reaction forms 2-(5-bromo-2-pyridyl)acetone, which is then further reacted with acetonitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydroxyl group to form different functional groups .

Scientific Research Applications

2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The hydroxyl and nitrile groups play crucial roles in these interactions, allowing the compound to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is unique due to the presence of both the bromine and hydroxyl groups, which provide a combination of reactivity and selectivity not found in many other compounds. This makes it particularly valuable for specific research applications and chemical synthesis .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

2-(2-bromo-5-hydroxypyridin-3-yl)acetonitrile

InChI

InChI=1S/C7H5BrN2O/c8-7-5(1-2-9)3-6(11)4-10-7/h3-4,11H,1H2

InChI Key

RYWZANHROAZQCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CC#N)Br)O

Origin of Product

United States

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